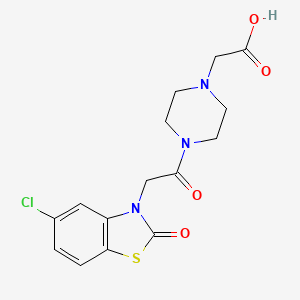
Tiaramide-N-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiaramide-N-acetic acid is a compound with the molecular formula C15H16ClN3O4S and a molecular weight of 369.823. It is known for its anti-inflammatory and analgesic properties and has been used in various medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiaramide-N-acetic acid typically involves the reaction of tiaramide with acetic acid under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing similar compounds involve the use of catalysts and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. the production of acetic acid, a key component in the synthesis, involves the conversion of methane to syngas, which is then converted to acetic acid via methanol or dimethyl ether. This process is carried out using heterogeneous catalysts and specific reaction conditions to achieve high purity and yield .
化学反应分析
Types of Reactions
Tiaramide-N-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Used in the development of pharmaceuticals for the treatment of pain and inflammatory disorders.
Industry: Employed in the production of various chemical products and as a component in industrial processes.
作用机制
The mechanism of action of Tiaramide-N-acetic acid involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the production of inflammatory mediators and modulating pain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors involved in inflammation and pain perception .
相似化合物的比较
Similar Compounds
Similar compounds to Tiaramide-N-acetic acid include:
Tiaramide: The parent compound, known for its anti-inflammatory and analgesic properties.
Acetic acid derivatives: Compounds with similar chemical structures and properties, used in various industrial and medical applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds, making it a valuable compound for scientific research and medical applications .
属性
CAS 编号 |
82516-79-8 |
|---|---|
分子式 |
C15H16ClN3O4S |
分子量 |
369.8 g/mol |
IUPAC 名称 |
2-[4-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4S/c16-10-1-2-12-11(7-10)19(15(23)24-12)8-13(20)18-5-3-17(4-6-18)9-14(21)22/h1-2,7H,3-6,8-9H2,(H,21,22) |
InChI 键 |
HPWKOVSOWPDYBK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC(=O)O)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


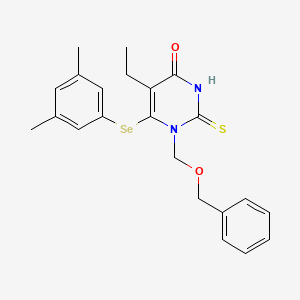
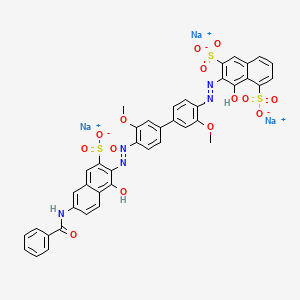
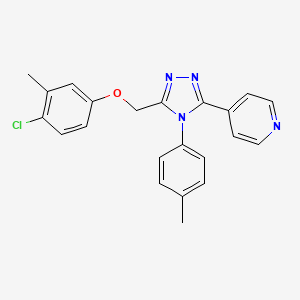

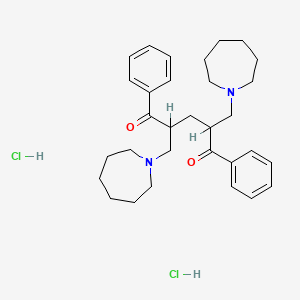
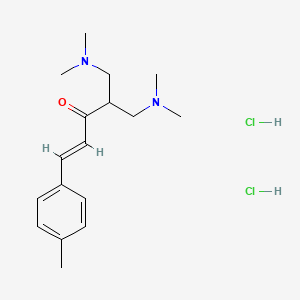
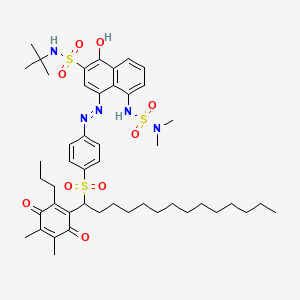
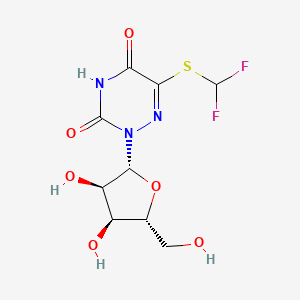
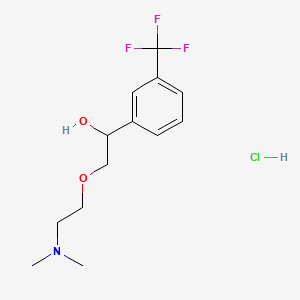
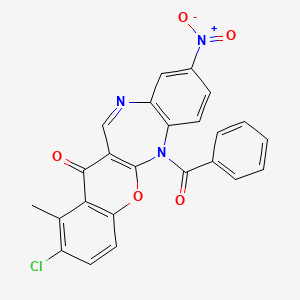
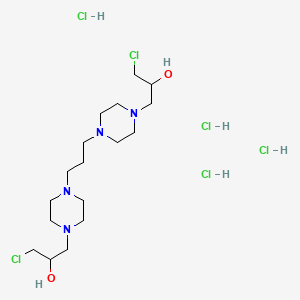
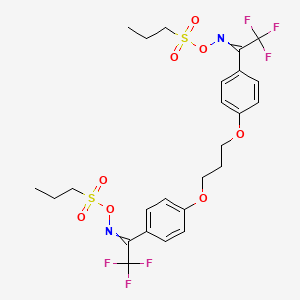
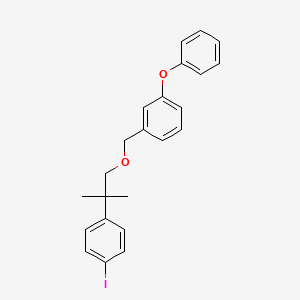
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
